Prop-2-ynylurea
Overview
Description
Prop-2-ynylurea, also known as methyl 2-acetamido-3-propynylurea, is a small molecule that has many uses in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, scientific research, and drug discovery. Prop-2-ynylurea is a relatively new compound and has been studied for its potential applications in the lab.
Scientific Research Applications
Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5
Prop-2-ynylurea derivatives have been identified as potent and selective Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a promising target for treating various central nervous system disorders. A study by Graziani et al. (2019) explored amide, carbamate, sulfonamide, and urea derivatives of prop-2-ynylidenecycloalkylamine, focusing on improving solubility and metabolic stability. This research highlighted compound 12, showing excellent selectivity, solubility, and stability, demonstrating effectiveness in anxiety, neuropathic pain, and lower urinary tract models (Graziani et al., 2019).
Chemical Characterization and Inhibitory Properties
Uddin et al. (2022) conducted a study on Australian honey bee propolis, which exhibited potent α-glucosidase inhibitory activity. Their investigation identified six known prenylated flavonoids, including propolins C, D, F, G, H, and solophenol D, which showed significant inhibition of α-glucosidase, α-amylase, and lipase. These findings suggest that propolis containing prop-2-ynylurea derivatives could be developed as a functional food for preventing type 2 diabetes and obesity (Uddin, Brooks, & Tran, 2022).
Annulation Reactions and Synthesis Applications
Geng and Lu (1992) demonstrated the use of prop-2-ynylic carbonates as a1, a2 synthons in palladium-catalyzed annulation reactions with bifunctional nucleophiles. This method facilitated the synthesis of 3-methylenedihydropyran derivatives and methylenecycloalkane derivatives, offering insights into the regiochemistry of these reactions and expanding the potential uses of prop-2-ynylurea in synthetic chemistry (Geng & Lu, 1992).
Photopharmacological Control of Glucose Homeostasis
Mehta et al. (2017) explored the application of photopharmacology in controlling drug activity using light. Their study focused on a photoswitchable sulfonylurea, JB253, to optically control glucose homeostasis in mice. This approach demonstrated the potential of using light-guided treatment for type 2 diabetes and metabolic diseases, highlighting an innovative application of prop-2-ynylurea derivatives (Mehta et al., 2017).
Safety And Hazards
properties
IUPAC Name |
prop-2-ynylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPYJRMMPVFEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380405 | |
Record name | prop-2-ynylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-ynylurea | |
CAS RN |
5221-62-5 | |
Record name | prop-2-ynylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-2-yn-1-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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